molecular formula C17H20ClFN2O3 B11081200 Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11081200
M. Wt: 354.8 g/mol
InChI Key: MOTWRZPALPXTPL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with chloro, fluoro, and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C17H20ClFN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 6-(2-chloro-6-fluorophenyl)-3-methyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H20ClFN2O3/c1-4-7-12-14(16(22)24-5-2)15(20-17(23)21(12)3)13-10(18)8-6-9-11(13)19/h6,8-9,15H,4-5,7H2,1-3H3,(H,20,23)

InChI Key

MOTWRZPALPXTPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(NC(=O)N1C)C2=C(C=CC=C2Cl)F)C(=O)OCC

Origin of Product

United States

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